![molecular formula C15H20ClNO2S B12502450 Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B12502450.png)
Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organochlorine compounds. It is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group, a 4-chlorophenylthio group, and a carboxylate group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorophenylthio Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-chlorophenylthio group. This can be achieved using reagents such as 4-chlorophenylthiol and a suitable base.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the 4-chlorophenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Drug Development
Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural components are conducive to the synthesis of various derivatives that can exhibit enhanced pharmacological properties.
Case Study: G-secretase Inhibitors
Research indicates that compounds similar to this compound are employed as building blocks in the synthesis of gamma-secretase inhibitors, which are crucial in Alzheimer's disease treatment . These inhibitors target the enzyme responsible for the cleavage of amyloid precursor protein, thus potentially reducing amyloid-beta peptide production.
Synthetic Chemistry
The compound serves as an important intermediate in organic synthesis, particularly in the construction of complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds with potential therapeutic effects.
Example Applications:
- Antagonists of Human Vanilloid Receptor : The compound's derivatives have been explored for their activity against human vanilloid receptors, which are involved in pain perception and inflammatory responses .
- Dopamine D4 Receptor Antagonists : Research has shown that derivatives of this compound can act as antagonists for dopamine D4 receptors, making them candidates for treating conditions such as schizophrenia .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Comazaphilone I
- Various organochlorine compounds
Uniqueness
(S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a 4-chlorophenylthio group and a tert-butyl carboxylate group. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate, also known as (S)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20ClNO2S
- Molecular Weight : 313.84 g/mol
- CAS Number : 1289585-03-0
The compound features a pyrrolidine ring with a tert-butyl group and a 4-chlorophenylthio group, making it a versatile building block in organic synthesis and medicinal chemistry .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antibacterial Activity : Studies indicate that derivatives of compounds with similar structures exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes like acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of conditions like Alzheimer's disease and urinary infections respectively.
The mechanism by which this compound exerts its biological effects typically involves:
- Enzyme Interaction : Binding to specific enzymes or receptors, altering their activity. For instance, its ability to inhibit AChE suggests a competitive inhibition mechanism where the compound competes with the substrate for the active site of the enzyme.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and various biological targets, highlighting its potential for drug development .
Antibacterial Activity
Research has demonstrated that related compounds exhibit significant antibacterial activity. For example:
- Study Results : Compounds similar to tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine showed IC50 values ranging from 2.14 µM to 6.28 µM against urease, indicating strong inhibitory potential compared to standard drugs .
Enzyme Inhibition
In a study focusing on enzyme inhibition:
Compound | Target Enzyme | IC50 Value (µM) |
---|---|---|
Compound A | AChE | 2.14 ± 0.003 |
Compound B | Urease | 1.21 ± 0.005 |
Tert-butyl derivative | Urease | 6.28 ± 0.003 |
These results suggest that modifications to the structure can enhance enzyme inhibitory activity, making it a candidate for further pharmacological exploration .
Pharmacological Applications
The compound's pharmacological behavior includes:
- Anticancer Potential : Similar compounds have been evaluated for their anticancer properties, indicating that this class of compounds may also be effective in targeting cancer cells.
- Hypoglycemic Effects : Some studies have suggested that pyrrolidine derivatives can influence glucose metabolism, thus presenting opportunities for diabetes management .
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)sulfanylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYYYYJAZMMAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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